molecular formula C5H8FNO2 B13029795 Methyl 3-fluoroazetidine-1-carboxylate

Methyl 3-fluoroazetidine-1-carboxylate

Cat. No.: B13029795
M. Wt: 133.12 g/mol
InChI Key: YWBOELLNAOEUMA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoroazetidine-1-carboxylate typically involves the fluorination of azetidine derivatives. One common method involves the reaction of azetidine with a fluorinating agent under controlled conditions. For example, a vial can be charged with methyl 3-fluoroazetidine-3-carboxylate hydrochloride, along with other reagents such as palladium catalysts and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar fluorination reactions, optimized for yield and purity, and conducted in reactors designed for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced, leading to different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-fluoroazetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced biological activity.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as increased stability or reactivity.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 3-fluoroazetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorine atom can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoroazetidine-1-carboxylate is unique due to its specific fluorination pattern and the presence of the ester group. This combination can result in distinct chemical reactivity and biological activity compared to other fluorinated azetidines. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable tool in various research applications.

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

methyl 3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C5H8FNO2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3H2,1H3

InChI Key

YWBOELLNAOEUMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC(C1)F

Origin of Product

United States

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